molecular formula C20H16BrN B1449458 3-Bromo-9-(3,5-dimethylphenyl)-9H-carbazole CAS No. 1141017-77-7

3-Bromo-9-(3,5-dimethylphenyl)-9H-carbazole

Cat. No.: B1449458
CAS No.: 1141017-77-7
M. Wt: 350.3 g/mol
InChI Key: RSNROIVDIAMOTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-9-(3,5-dimethylphenyl)-9H-carbazole is a brominated derivative of carbazole, a nitrogen-containing heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 3-position and a 3,5-dimethylphenyl group at the 9-position of the carbazole ring system. It is a versatile intermediate used in various chemical syntheses and research applications.

Synthetic Routes and Reaction Conditions:

  • Bromination of Carbazole Derivatives: The compound can be synthesized by the bromination of carbazole derivatives using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3).

  • Suzuki-Miyaura Cross-Coupling Reaction: This method involves the coupling of a boronic acid derivative of 3,5-dimethylphenyl with 3-bromocarbazole in the presence of a palladium catalyst and a base.

Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or column chromatography to obtain the desired product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to convert the bromine atom into other functional groups.

  • Substitution Reactions: Substitution reactions, such as nucleophilic aromatic substitution, can be used to introduce different substituents at the bromine position.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents like hydrogen gas (H2) and metal hydrides (e.g., lithium aluminum hydride, LiAlH4) are used.

  • Substitution: Nucleophiles such as amines and alkoxides, along with strong bases, are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Carbazole derivatives with hydroxyl, carbonyl, or carboxyl groups.

  • Reduction Products: Derivatives with hydrogenated bromine atoms or other reduced functional groups.

  • Substitution Products: Compounds with various substituents replacing the bromine atom.

Scientific Research Applications

3-Bromo-9-(3,5-dimethylphenyl)-9H-carbazole is widely used in scientific research due to its unique chemical properties. Its applications include:

  • Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

  • Biology: Employed in the study of biological systems and the development of bioactive compounds.

  • Medicine: Investigated for its potential therapeutic properties in drug discovery and development.

  • Industry: Utilized in the production of advanced materials and electronic devices.

Mechanism of Action

The mechanism by which 3-Bromo-9-(3,5-dimethylphenyl)-9H-carbazole exerts its effects depends on its specific application. In medicinal research, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

  • 9H-Carbazole: The parent compound without bromination.

  • 3-Bromocarbazole: A simpler brominated derivative without the 3,5-dimethylphenyl group.

  • 9-(3,5-Dimethylphenyl)-9H-carbazole: A derivative without bromination.

Uniqueness: 3-Bromo-9-(3,5-dimethylphenyl)-9H-carbazole is unique due to the combination of bromination and the presence of the 3,5-dimethylphenyl group, which imparts distinct chemical and physical properties compared to its similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-bromo-9-(3,5-dimethylphenyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN/c1-13-9-14(2)11-16(10-13)22-19-6-4-3-5-17(19)18-12-15(21)7-8-20(18)22/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNROIVDIAMOTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1141017-77-7
Record name 3-Bromo-9-(3,5-dimethylphenyl)-9H-carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-9-(3,5-dimethylphenyl)-9H-carbazole
Reactant of Route 2
Reactant of Route 2
3-Bromo-9-(3,5-dimethylphenyl)-9H-carbazole
Reactant of Route 3
Reactant of Route 3
3-Bromo-9-(3,5-dimethylphenyl)-9H-carbazole
Reactant of Route 4
Reactant of Route 4
3-Bromo-9-(3,5-dimethylphenyl)-9H-carbazole
Reactant of Route 5
Reactant of Route 5
3-Bromo-9-(3,5-dimethylphenyl)-9H-carbazole
Reactant of Route 6
Reactant of Route 6
3-Bromo-9-(3,5-dimethylphenyl)-9H-carbazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.